molecular formula C6H12ClNO3 B045588 Methyl Aminolevulinate Hydrochloride CAS No. 79416-27-6

Methyl Aminolevulinate Hydrochloride

Cat. No.: B045588
CAS No.: 79416-27-6
M. Wt: 181.62 g/mol
InChI Key: UJYSYPVQHFNBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-4-oxopentanoate hydrochloride is a versatile and high-purity chemical intermediate of significant interest in synthetic organic and medicinal chemistry research. This compound features a unique molecular scaffold incorporating a primary amine, a ketone, and an ester moiety, all within a linear pentanoate chain. Its primary research value lies in its application as a key building block for the synthesis of complex heterocyclic systems, particularly pyrroles and pyrrolidines, which are core structures in numerous pharmacologically active compounds. Researchers utilize this hydrochloride salt for its enhanced stability and solubility in various reaction media. Furthermore, its structure makes it a valuable precursor in the synthesis of functionalized amino acids and peptide mimetics, enabling the exploration of novel enzyme inhibitors and receptor ligands. The reactive 4-oxo (ketone) and 5-amino groups allow for sequential functionalization, facilitating the construction of diverse compound libraries for drug discovery and biochemical probing. This product is intended for use as a critical reagent in developing new synthetic methodologies and investigating structure-activity relationships in lead optimization campaigns.

Properties

IUPAC Name

methyl 5-amino-4-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYSYPVQHFNBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045630
Record name Methyl aminolevulinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79416-27-6
Record name Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79416-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl aminolevulinate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079416276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl aminolevulinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL AMINOLEVULINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S73606O1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of Methyl 5-Nitrolevulinate

The hydrogenation route begins with the synthesis of methyl 5-nitrolevulinate, a nitro-containing precursor. As described in Russian Patent RU2146667C1, this intermediate is synthesized via acylation of nitromethane with phenylalkyl esters of succinic acid. For instance, phenylmethyl succinate reacts with nitromethane under basic conditions to form 5-nitrolevulinic acid, which is subsequently esterified with methanol to yield the methyl ester. This step ensures the nitro group is positioned at the γ-carbon relative to the ketone and ester functionalities.

Hydrogenation Conditions and Optimization

The nitro-to-amine conversion is achieved through catalytic hydrogenation using 5% palladium on carbon (Pd/C) in a lower alcohol medium (e.g., methanol or ethanol) under acidic conditions. Key parameters include:

  • Temperature : 5–30°C to minimize side reactions such as over-reduction or ketone hydrogenation.

  • Pressure : 10–20 atm hydrogen gas to drive the exothermic reduction efficiently.

  • Acid Additive : Hydrochloric acid (HCl) is introduced stoichiometrically to protonate the nascent amine, forming the hydrochloride salt in situ.

The reaction typically completes within 2–3 hours, yielding methyl 5-amino-4-oxopentanoate hydrochloride directly from the nitro precursor. Notably, the patent reports an 88% yield for a related hydrogenation step, though specific data for the methyl ester variant remain implicit.

Table 1: Hydrogenation Reaction Parameters

ParameterValue/Range
Catalyst5% Pd/C
SolventMethanol/Ethanol
Temperature5–30°C
H₂ Pressure10–20 atm
Reaction Time2–3 hours
Yield (Reported)88% (analogous step)

Workup and Isolation

Post-hydrogenation, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from acetone or ethyl acetate to achieve >99% purity, as confirmed by HPLC. The hydrochloride salt’s crystalline structure ensures stability during storage.

Deprotection of Phthalimide-Protected Methyl Ester

Synthesis of Methyl 5-Phthalimidolevulinate

This method employs a protection-deprotection strategy to safeguard the amine during synthesis. As illustrated in USP Reference Standard 1025737, methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate serves as the protected intermediate. The phthalimide group is introduced via a Gabriel synthesis, where levulinic acid methyl ester reacts with phthalic anhydride under reflux. The esterification step precedes or follows phthalimide incorporation, depending on substrate reactivity.

Acidic Deprotection with HCl

Deprotection involves refluxing the phthalimide-protected ester in 6N HCl for 6 hours, which cleaves the phthalimide group while preserving the ester functionality. The mechanism entails acid-catalyzed hydrolysis of the imide, releasing the free amine, which immediately protonates to form the hydrochloride salt.

Table 2: Deprotection Reaction Conditions

ParameterValue/Range
Reagent6N HCl
TemperatureReflux (~110°C)
Reaction Time6 hours
Yield96.6% (analogous)

Workup and Isolation

After deprotection, the mixture is decolorized with activated carbon, filtered, and concentrated to dryness. Recrystallization from acetone yields white crystalline methyl 5-amino-4-oxopentanoate hydrochloride with a melting point of 149°C and HPLC purity exceeding 99.9%.

Comparative Analysis of Methods

Reaction Efficiency and Yields

  • Hydrogenation : Offers high yields (88%) but requires specialized equipment for high-pressure hydrogenation. Risk of ester hydrolysis exists if reaction conditions deviate.

  • Deprotection : Higher yield (96.6%) and simpler setup but involves toxic phthalimide intermediates and prolonged reflux.

Scalability and Industrial Applicability

  • Hydrogenation : Suitable for large-scale production due to rapid reaction times and catalyst recyclability. However, nitro precursors require multi-step synthesis.

  • Deprotection : Limited by phthalimide’s cost and waste generation, though esterification steps are straightforward.

Purity and Byproduct Formation

Both methods produce high-purity products (>99%). The hydrogenation route may generate trace ketone reduction byproducts (e.g., 5-aminolevulinic alcohol), while deprotection risks incomplete phthalimide removal.

Chemical Reactions Analysis

Types of Reactions

Methyl aminolevulinate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of this compound is protoporphyrin IX, which is a key intermediate in the biosynthesis of heme .

Scientific Research Applications

Methyl aminolevulinate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl aminolevulinate hydrochloride involves its conversion to protoporphyrin IX upon topical application. Protoporphyrin IX accumulates in the treated skin lesions and, upon light activation in the presence of oxygen, generates singlet oxygen. This singlet oxygen causes damage to cellular compartments, particularly the mitochondria, leading to cell death. This phototoxic effect is the basis for its use in photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of MAL-HCl are compared below with three structurally related compounds: 5-Aminolevulinic Acid Hydrochloride (ALA-HCl), Hexyl 5-amino-4-oxopentanoate Hydrochloride (Hexaminolevulinate HCl), and Ethyl 5-amino-4-oxopentanoate Hydrochloride.

Table 1: Physicochemical and Pharmacological Properties

Property MAL-HCl (C₆H₁₂ClNO₃) ALA-HCl (C₅H₁₀ClNO₃) Hexaminolevulinate HCl (C₁₁H₂₂ClNO₃) Ethyl Ester HCl (C₇H₁₄ClNO₃)
Molecular Weight 181.62 167.6 251.75 195.65
LogP (Lipophilicity) ~0.5–1.2* ~-1.5** 2.92 ~0.8–1.0*
Purity ≥99.5% (after purification) 99.5% ≥98% ≥99%
Bioavailability Enhanced skin penetration 50–60% (oral) High tissue retention Moderate
Key Applications Topical PDT for skin lesions Oral/intravenous PDT Bladder cancer diagnosis (Hexvix®) Experimental PDT formulations
Half-Life Not reported 0.7–0.83 hours Prolonged due to lipophilicity Not reported

Calculated using ACD/LogP, ALogPs, and miLogP ; Highly hydrophilic; Estimated based on ester chain length.

Key Differences and Research Findings

Lipophilicity and Tissue Penetration: MAL-HCl’s methyl ester increases lipophilicity (LogP ~0.5–1.2) compared to ALA-HCl (LogP ~-1.5), enabling deeper skin penetration . Hexaminolevulinate HCl (LogP 2.92) exhibits superior tissue retention, making it suitable for bladder cancer imaging .

Adverse Effects :

  • MAL-HCl and ALA-HCl both induce phototoxicity (erythema, edema), but MAL-HCl requires nitrile gloves during handling to prevent skin irritation .
  • Allergic reactions to MAL-HCl are reported in some patients, independent of ALA sensitivity .

Pharmacokinetics: ALA-HCl has a short half-life (~0.7–0.83 hours) and moderate oral bioavailability (50–60%) . Ester derivatives like MAL-HCl and Hexaminolevulinate HCl exhibit prolonged activity due to slower enzymatic hydrolysis .

Clinical Efficacy: In a study comparing ALA-HCl (10% gel) and MAL-HCl (12.5% cream), MAL-HCl showed superior PpIX accumulation in thicker lesions, attributed to enhanced lipophilicity . Hexaminolevulinate HCl (Hexvix®) demonstrates >90% sensitivity in detecting bladder cancer via fluorescence cystoscopy .

Biological Activity

Methyl 5-amino-4-oxopentanoate hydrochloride, a derivative of 5-aminolevulinic acid (ALA), has garnered attention in biomedical research due to its role as a precursor in the synthesis of porphyrins and its applications in photodynamic therapy (PDT). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Methyl 5-amino-4-oxopentanoate Hydrochloride

Methyl 5-amino-4-oxopentanoate hydrochloride is primarily known for its conversion to protoporphyrin IX (PpIX), a potent photosensitizer used in PDT. Its structure allows it to penetrate biological membranes effectively, making it suitable for topical applications in treating skin conditions such as actinic keratosis and basal cell carcinoma.

The biological activity of methyl 5-amino-4-oxopentanoate hydrochloride is predominantly linked to its metabolism into PpIX. Upon application, the compound is absorbed by cells where it is converted into PpIX. The mechanism can be summarized as follows:

  • Conversion to Protoporphyrin IX : The compound undergoes enzymatic conversion to PpIX within the cells.
  • Light Activation : When exposed to specific wavelengths of light (typically blue or red light), PpIX becomes excited and generates reactive oxygen species (ROS).
  • Cellular Damage : The ROS induce oxidative stress, leading to damage in cellular structures, particularly the mitochondria, resulting in apoptosis or necrosis of targeted cells.

Photodynamic Therapy

Methyl 5-amino-4-oxopentanoate hydrochloride is widely used in PDT due to its ability to selectively target malignant cells while sparing surrounding healthy tissue. This selectivity is crucial for minimizing side effects during treatment.

Table 1: Comparison of Biological Activity in Different Studies

Study ReferenceCell Line TestedTreatment TypeObserved Effects
Basal Cell CarcinomaMAL-PDTSignificant tumor shrinkage
Ovarian Cancer (HTOA)MAL-PDTHigh sensitivity due to PpIX accumulation
Actinic KeratosisTopical application of MALReduction in lesion size

Case Studies

  • Case Study on Basal Cell Carcinoma : A clinical trial demonstrated that patients treated with methyl 5-amino-4-oxopentanoate hydrochloride experienced a notable reduction in tumor size after PDT, with minimal adverse effects reported.
  • Ovarian Cancer Research : Studies indicated that ovarian cancer cell lines exhibited varied responses to MAL-PDT based on their ability to accumulate PpIX. Cell lines with higher levels of glutathione transferase Omega-1 showed increased sensitivity, suggesting potential biomarkers for treatment efficacy.

Safety and Efficacy

The safety profile of methyl 5-amino-4-oxopentanoate hydrochloride has been evaluated in various studies. While generally well-tolerated, some patients may experience localized skin reactions post-treatment. Long-term studies are ongoing to assess the potential for recurrence and the overall efficacy of PDT using this compound.

Q & A

Basic Research Questions

Q. What are the validated synthesis routes and characterization methods for methyl 5-amino-4-oxopentanoate hydrochloride?

  • Methodological Answer : The compound is synthesized via esterification of 5-aminolevulinic acid (ALA) with methanol under acidic conditions, followed by hydrochloride salt formation. Key characterization includes nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C peaks: δ 3.65 ppm for methyl ester, δ 8.2 ppm for amine protons) and high-performance liquid chromatography (HPLC) for purity assessment (>98%) . Mass spectrometry (MS) and elemental analysis validate molecular weight (181.62 g/mol) and stoichiometry .

Q. How should methyl 5-amino-4-oxopentanoate hydrochloride be stored to maintain stability in experimental settings?

  • Methodological Answer : Stability is optimal at +4°C in airtight, light-protected containers. Degradation risks include hydrolysis of the ester group under high humidity and thermal decomposition above 25°C. Pre-experiment stability testing via thin-layer chromatography (TLC) or HPLC is recommended to confirm integrity .

Q. What analytical techniques are suitable for quantifying methyl 5-amino-4-oxopentanoate hydrochloride in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard for quantification. For complex matrices (e.g., plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards improves sensitivity and specificity. Sample preparation often involves protein precipitation with acetonitrile followed by solid-phase extraction .

Advanced Research Questions

Q. How do pharmacokinetic parameters of methyl 5-amino-4-oxopentanoate hydrochloride influence experimental design in photodynamic therapy (PDT) studies?

  • Methodological Answer : The compound’s short half-life (~0.7–0.8 hours) and moderate oral bioavailability (50–60%) necessitate timed administration relative to light exposure in PDT. Intravenous or topical application (e.g., 160 mg/g cream) optimizes protoporphyrin IX (PpIX) accumulation. Pharmacokinetic modeling using non-compartmental analysis (NCA) or compartmental software (e.g., Phoenix WinNonlin) can guide dosing schedules .

Q. What experimental designs address contradictions in efficacy data between methyl 5-amino-4-oxopentanoate hydrochloride and ALA-HCl formulations?

  • Methodological Answer : Comparative studies should control for variables such as esterase activity (which hydrolyzes the methyl ester to ALA), formulation excipients (e.g., lipid nanoemulsions enhancing penetration), and light source parameters (e.g., 570–670 nm wavelength, 37–75 J/cm² dose). Randomized trials with histopathological validation of PpIX fluorescence intensity are critical .

Q. How can researchers mitigate variability in phototoxic responses during in vivo PDT studies?

  • Methodological Answer : Standardize light delivery using calibrated LED systems (e.g., 630 nm ± 10 nm) and monitor PpIX accumulation via fluorescence spectroscopy. Pre-treat skin with gentle abrasion to remove keratin debris, ensuring uniform drug penetration. Statistical adjustments (e.g., mixed-effects models) account for inter-subject variability in enzyme activity and tissue oxygenation .

Q. What in vitro models are appropriate for assessing the compound’s cytotoxicity and mechanism of action?

  • Methodological Answer : Use immortalized keratinocyte lines (e.g., HaCaT) or primary fibroblasts exposed to serial dilutions (1–100 µM). Measure cytotoxicity via MTT assay and PpIX synthesis via fluorescence microscopy. For mechanistic studies, siRNA knockdown of ferrochelatase (FECH) can isolate PpIX accumulation effects .

Q. How do drug interactions impact methyl 5-amino-4-oxopentanoate hydrochloride’s photodynamic efficacy?

  • Methodological Answer : Concomitant use with photosensitizers (e.g., tetracyclines, St. John’s wort) amplifies phototoxicity. In vitro models (e.g., 3D skin equivalents) pre-treated with interacting drugs can quantify synergistic effects via reactive oxygen species (ROS) assays. Pharmacodynamic studies should include negative controls and dose-escalation protocols .

Q. What statistical methods resolve discrepancies in preclinical data on optimal light exposure times?

  • Methodological Answer : Multivariate regression analysis identifies covariates (e.g., lesion thickness, PpIX levels) affecting outcomes. Bayesian adaptive trial designs allow real-time adjustment of illumination duration (1–4 hours) based on interim fluorescence measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Aminolevulinate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl Aminolevulinate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.